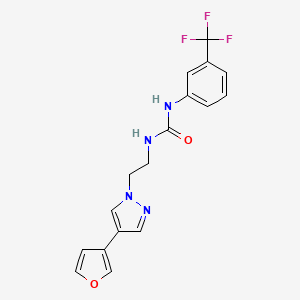

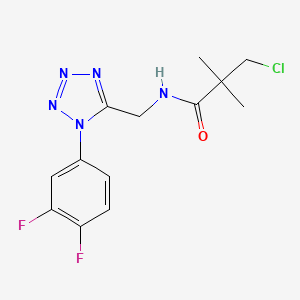

N-(2-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(2-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)acetamide is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest due to its potential biological activities. The structure of this compound suggests that it may possess similar properties to other oxadiazole derivatives, which have been studied for their antioxidant properties and enzyme inhibition capabilities.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives typically involves a multi-step process. For instance, the synthesis of 2-(2,4-dioxothiazolidin-5-ylidene)-acetamides containing 1,3,4-thia/oxadiazole moieties follows an acylation reaction of 2-amino-5-aryl-1,3,4-oxadiazoles with acetyl chloride in a dioxane medium . Another related synthesis pathway involves converting phenyl acetic acid into an ester, then to a hydrazide, and finally cyclizing in the presence of carbon disulfide to afford the oxadiazole core . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of the oxadiazole ring is crucial for the biological activity of these compounds. The structural confirmation of such compounds is typically achieved using 1H NMR spectroscopy and elemental analysis .

Chemical Reactions Analysis

Oxadiazole derivatives can undergo various chemical reactions, including N-alkylation, which can be used to introduce additional functional groups into the molecule . This type of chemical modification can significantly alter the biological activity of the compound. The specific chemical reactions that this compound can undergo would depend on the substituents present on the oxadiazole ring and the surrounding functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the oxadiazole ring and the overall molecular structure. The antioxidant activity of these compounds can be evaluated in vitro by methods such as the scavenging effect on DPPH radicals, as demonstrated by the high activity of a related compound . Additionally, the biological screening of similar compounds against enzymes like acetylcholinesterase indicates that they may have potential as enzyme inhibitors .

Applications De Recherche Scientifique

Antibacterial and Antifungal Properties

Research indicates that derivatives of 1,3,4-oxadiazole, which includes compounds similar to N-(2-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)acetamide, have significant antibacterial and antifungal properties. Studies show these compounds exhibit promising activity against various microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus fumigatus and Candida albicans (Devi, Shahnaz, & Prasad, 2022).

Anticancer Activity

Certain oxadiazole derivatives have shown potential in anticancer research. They have been evaluated for their effectiveness against a panel of human tumor cell lines, demonstrating considerable promise as anticancer agents. This highlights the potential use of these compounds in cancer treatment (Lelyukh, Havrylyuk, & Lesyk, 2015).

Pharmacological Evaluation

1,3,4-Oxadiazole derivatives, including those structurally similar to this compound, have been computationally and pharmacologically evaluated for various biological activities. These include toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, indicating a broad spectrum of potential therapeutic applications (Faheem, 2018).

Enzyme Inhibition and Antibacterial Potential

Studies have shown that these compounds exhibit moderate antibacterial potential and specific enzyme inhibition activities. This suggests their potential use in developing new antibacterial agents and enzyme inhibitors (Virk et al., 2023).

Anti-inflammatory Activity

Oxadiazole derivatives have been identified to possess anti-inflammatory properties, which could be beneficial in the development of new anti-inflammatory drugs. This activity has been confirmed through various pharmacological tests, indicating their potential in treating inflammatory conditions (Nargund, Reddy, & Hariprasad, 1994).

Mécanisme D'action

Target of Action

Compounds with a 1,2,4-oxadiazole core have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s possible that this compound may also target infectious agents.

Mode of Action

1,2,4-oxadiazoles have been found to possess hydrogen bond acceptor properties , which could potentially influence their interaction with their targets.

Biochemical Pathways

Given the anti-infective activities of similar 1,2,4-oxadiazole compounds , it’s plausible that this compound may interfere with the biochemical pathways of infectious agents, leading to their inhibition or destruction.

Result of Action

Given the potential anti-infective activities of similar 1,2,4-oxadiazole compounds , it’s possible that this compound may exert a similar effect, leading to the inhibition or destruction of infectious agents.

Propriétés

IUPAC Name |

N-[2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]-2-oxoethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3/c1-11(21)17-7-15(22)20-8-13(12-5-3-2-4-6-12)14(9-20)16-18-10-23-19-16/h2-6,10,13-14H,7-9H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXAOZGTGXKTSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)N1CC(C(C1)C2=NOC=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromofuro[3,4-b]pyridine-5,7-dione](/img/structure/B2529039.png)

![N-(3-fluoro-4-methylphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2529040.png)

![1-[2-(2-Nitrophenoxy)ethyl]piperidine](/img/structure/B2529044.png)

![1-((1-(3,4-difluorobenzyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2529045.png)

![8-(4-fluorobenzoyl)-6-(4-methylbenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2529046.png)

![N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-3,4-dimethylaniline](/img/structure/B2529047.png)

![(E)-4-{[2-(methoxycarbonyl)-1-benzofuran-3-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B2529051.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2529053.png)